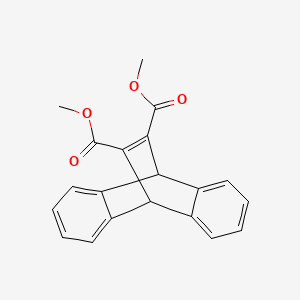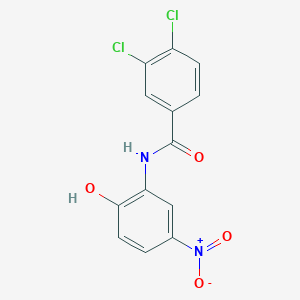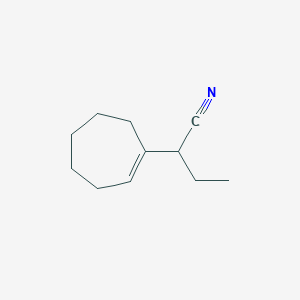![molecular formula C9H7ClOS B11957066 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one CAS No. 52578-61-7](/img/structure/B11957066.png)
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one is a chemical compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 7th position on the benzo[b]thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one typically involves the cyclization of appropriate (halogenophenylthio)acetone with hot polyphosphoric acid . Another method includes the bromination of 5- or 7-halogeno-3-methylbenzo[b]thiophen with N-bromosuccinimide in boiling carbon tetrachloride to give the corresponding 3-bromomethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring the reaction conditions are optimized for yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.
科学的研究の応用
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect apoptosis and DNA repair mechanisms in cancer cells .
類似化合物との比較
Similar Compounds
5-Chloro-3-methylbenzo[b]thiophene: Similar structure but lacks the 7-methyl group.
7-Chloro-3-methylbenzo[b]thiophene: Similar structure but lacks the 5-chloro group.
5-Bromo-7-methylbenzo[b]thiophen-3(2H)-one: Similar structure with bromine instead of chlorine.
Uniqueness
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
52578-61-7 |
|---|---|
分子式 |
C9H7ClOS |
分子量 |
198.67 g/mol |
IUPAC名 |
5-chloro-7-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C9H7ClOS/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3H,4H2,1H3 |
InChIキー |
XIFPWWFIRGSMPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1SCC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















